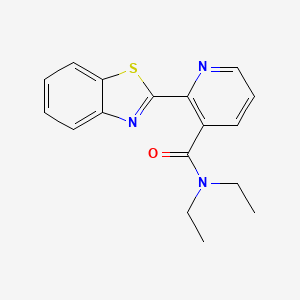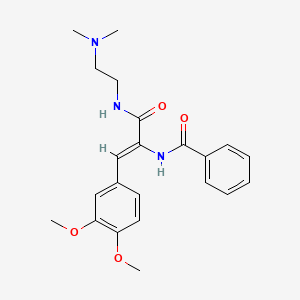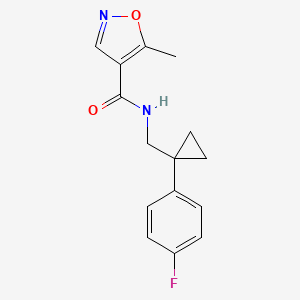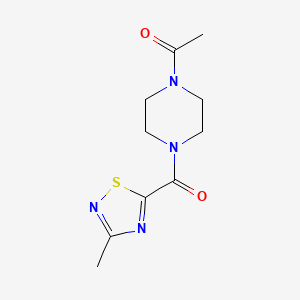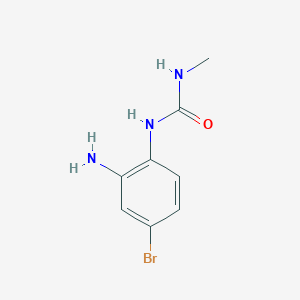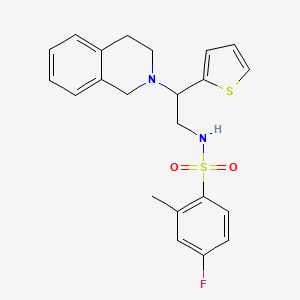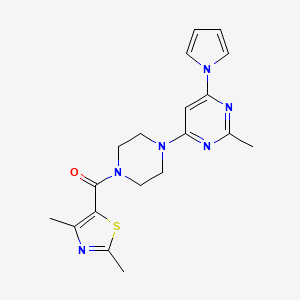
tert-Butyl 3-(2-iodoethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-(2-iodoethoxy)propanoate” is an organic compound with the molecular formula C9H17IO3 and a molecular weight of 300.13 . It is commonly used in organic synthesis as a reagent .
Synthesis Analysis
The synthesis of “this compound” is typically achieved through a reaction involving tert-butanol and 2-iodoethanol, followed by an esterification reaction using propionic acid and an acid catalyst .Chemical Reactions Analysis
As a reagent, “this compound” is often used in the synthesis of other organic compounds . The specific reactions it undergoes would depend on the other reactants and conditions present in the synthesis.Physical And Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid with a distinctive odor . It is volatile at room temperature and soluble in various organic solvents .Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate is widely used in scientific research due to its reactivity and versatility. This compound can be used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It can also be used as a catalyst in the synthesis of polymers, and as a reagent in analytical chemistry. Additionally, this compound has also been used in the synthesis of various pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and antibiotics.
Wirkmechanismus
Target of Action
Tert-Butyl 3-(2-iodoethoxy)propanoate is a type of organic compound It’s known that the iodine (i) acts as a good leaving group for nucleophilic substitution reactions .
Mode of Action
The compound contains an iodine group and a t-butyl ester . The iodine (I) in the compound acts as a good leaving group for nucleophilic substitution reactions . This means that the iodine atom can be replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond in relation to a reaction .
Biochemical Pathways
Given its structure and reactivity, it can be inferred that it may be involved in various organic synthesis reactions as a reagent .
Pharmacokinetics
It’s known that the t-butyl ester groups can be deprotected under acidic conditions , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound is often used in organic synthesis as a reagent , implying that it can contribute to the synthesis of other organic compounds.
Action Environment
This compound is a colorless to light yellow liquid with a special odor . It is volatile at room temperature and soluble in various organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other organic solvents.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to obtain. It is also highly reactive, making it suitable for use in a wide range of reactions. Additionally, this compound is non-toxic and has a low boiling point, making it suitable for use in distillation and extraction experiments.
However, there are also some limitations to using this compound in laboratory experiments. This compound is highly volatile and can be difficult to handle. Additionally, this compound is not soluble in water, making it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several potential future directions for the use of tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate. This compound could be used as a reagent in the synthesis of more complex organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, this compound could be used as a catalyst in the synthesis of various polymers. Furthermore, this compound could be used as a reagent in analytical chemistry, as well as in the synthesis of various pharmaceuticals. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate can be synthesized by reacting tert-butyl alcohol with this compound-3-butylpropanoic acid in the presence of a catalyst. This reaction proceeds through a nucleophilic substitution mechanism, forming the tert-butyl ester of the this compound-3-butylpropanoic acid. The reaction can be carried out at room temperature in an anhydrous environment, and the product can be isolated by distillation or extraction.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-iodoethoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEWEVSSGBFOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)
